![molecular formula C22H48N4 B1627408 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane CAS No. 92745-46-5](/img/structure/B1627408.png)
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane
Overview
Description
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane, also known as DTC, is a cyclic tetraamine compound that has received significant attention in scientific research. It has unique properties that make it useful in various applications, including as a ligand in coordination chemistry and as a surfactant in emulsion polymerization.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is not fully understood. However, it is believed that 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane forms stable complexes with metal ions, which can affect their reactivity and catalytic activity. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane can also interact with biological molecules, such as proteins and nucleic acids, and affect their function.
Biochemical and Physiological Effects:
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been shown to have low toxicity and is not mutagenic or carcinogenic. However, it can affect the growth and survival of various cell lines, including cancer cells. 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has several advantages for lab experiments, including its stability, solubility, and versatility as a ligand. However, 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane can be difficult to synthesize and purify, which can limit its use in some experiments. Furthermore, the properties of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane complexes can vary depending on the metal ion and experimental conditions, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane. One area of interest is the development of new 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane complexes with improved catalytic activity and selectivity. Another area of interest is the use of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane in drug delivery systems, particularly for the treatment of cancer. Furthermore, the potential antimicrobial activity of 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane could be explored further for the development of new antibiotics.
Scientific Research Applications
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been extensively studied for its application in coordination chemistry. It is a versatile ligand that can form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in catalysis, electrochemistry, and material science.
1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane is also used as a surfactant in emulsion polymerization. It can stabilize the emulsion and improve the properties of the resulting polymer. Furthermore, 1-Dodecyl-1,4,8,11-tetraaza-cyclotetradecane has been studied for its potential use in drug delivery systems, as it can form stable complexes with drugs and improve their solubility and bioavailability.
properties
IUPAC Name |
1-dodecyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N4/c1-2-3-4-5-6-7-8-9-10-11-20-26-21-13-16-24-18-17-23-14-12-15-25-19-22-26/h23-25H,2-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEOKWOMCYGQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1CCCNCCNCCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564846 | |
Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92745-46-5 | |
Record name | 1-Dodecyl-1,4,8,11-tetraazacyclotetradecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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